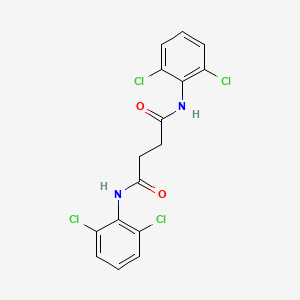
N,N'-bis(2,6-dichlorophenyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2,6-dichlorophenyl)butanediamide is an organic compound known for its distinctive chemical structure and potential applications in various scientific fields. This compound belongs to the class of N,N’-diarylalkanediamides, which are characterized by the presence of two aromatic rings attached to a central alkanediamide chain. The dichlorophenyl groups contribute to its unique chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,6-dichlorophenyl)butanediamide typically involves the reaction of 2,6-dichloroaniline with butanedioyl dichloride (succinyl chloride) under controlled conditions. The reaction proceeds as follows:
-
Step 1: Formation of the Intermediate
- 2,6-dichloroaniline is reacted with butanedioyl dichloride in the presence of a base such as triethylamine.
- The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.
- The intermediate product, N,N’-bis(2,6-dichlorophenyl)butanediamide, is formed.
-
Step 2: Purification
- The crude product is purified using recrystallization techniques, typically employing solvents like ethanol or methanol to obtain pure N,N’-bis(2,6-dichlorophenyl)butanediamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2,6-dichlorophenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Control Systems: For precise temperature and reaction condition management.
Advanced Purification Techniques: Such as column chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,6-dichlorophenyl)butanediamide undergoes various chemical reactions, including:
-
Substitution Reactions:
- The aromatic rings can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms, which are electron-withdrawing groups.
-
Reduction Reactions:
- The compound can be reduced under specific conditions to form corresponding amines.
-
Hydrolysis:
- Under acidic or basic conditions, N,N’-bis(2,6-dichlorophenyl)butanediamide can undergo hydrolysis to yield 2,6-dichloroaniline and butanedioic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Substitution Reactions: Substituted derivatives of N,N’-bis(2,6-dichlorophenyl)butanediamide.
Reduction Reactions: Corresponding amines.
Hydrolysis: 2,6-dichloroaniline and butanedioic acid.
Scientific Research Applications
N,N’-bis(2,6-dichlorophenyl)butanediamide has diverse applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
-
Medicine:
- Potential applications in the development of new therapeutic agents due to its unique chemical structure.
- Studied for its cytotoxicity and potential use in cancer research.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(2,6-dichlorophenyl)butanediamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound may interact with enzymes and proteins involved in microbial cell wall synthesis, leading to antimicrobial effects.
- Potential binding to cellular receptors and enzymes involved in metabolic pathways.
-
Pathways Involved:
- Inhibition of key enzymes in microbial metabolic pathways, leading to growth inhibition.
- Disruption of cellular processes in algae, affecting chlorophyll production and photosynthesis .
Comparison with Similar Compounds
N,N’-bis(2,6-dichlorophenyl)butanediamide can be compared with other similar compounds in the N,N’-diarylalkanediamide class:
-
N,N’-bis(4-methoxyphenyl)butanediamide:
- Similar structure but with methoxy groups instead of chlorine.
- Exhibits different reactivity and biological activity.
-
N,N’-bis(2,6-dichlorophenyl)ethanediamide:
- Shorter alkanediamide chain.
- Different physical and chemical properties.
-
N,N’-bis(2,6-dichlorophenyl)hexanediamide:
- Longer alkanediamide chain.
- Variations in solubility and reactivity.
Uniqueness
N,N’-bis(2,6-dichlorophenyl)butanediamide stands out due to its specific dichlorophenyl groups and butanediamide chain, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H12Cl4N2O2 |
|---|---|
Molecular Weight |
406.1 g/mol |
IUPAC Name |
N,N'-bis(2,6-dichlorophenyl)butanediamide |
InChI |
InChI=1S/C16H12Cl4N2O2/c17-9-3-1-4-10(18)15(9)21-13(23)7-8-14(24)22-16-11(19)5-2-6-12(16)20/h1-6H,7-8H2,(H,21,23)(H,22,24) |
InChI Key |
CFEDURZRISXFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCC(=O)NC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


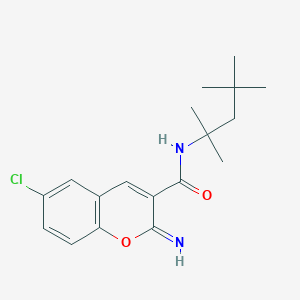
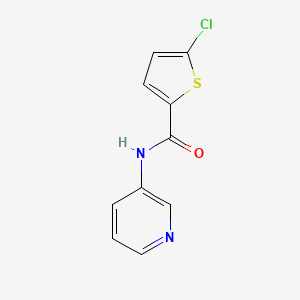
![2-[(Cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B10977323.png)
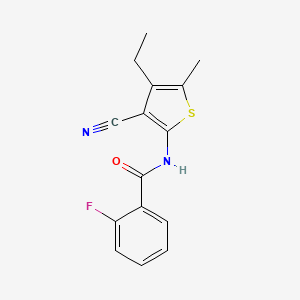
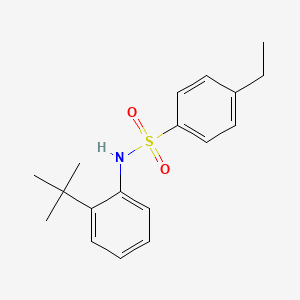
![N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977345.png)
![methyl N-[(3-bromophenyl)carbonyl]methioninate](/img/structure/B10977348.png)
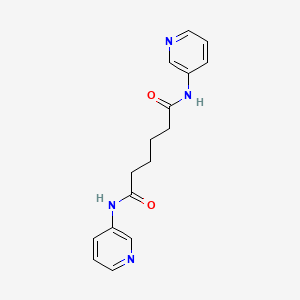
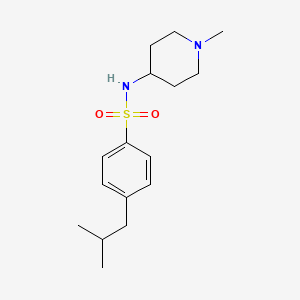
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B10977358.png)
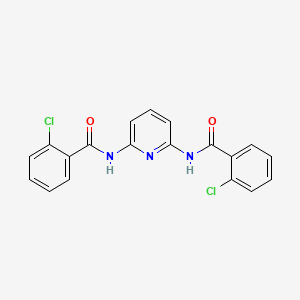
![N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10977381.png)
methanone](/img/structure/B10977386.png)

